Enantiomer-Dependent hCA IV Isoform Selectivity Ratio: (R)-9a vs (S)-9a
The sulfonamide derivative (R)-9a, synthesized from (R)-1,3-dibenzylpiperazine, is 165-fold more potent against hCA IV than against hCA I, whereas the S-enantiomer (S)-9a shows only a 3-fold preference for hCA II over hCA I, representing a complete reversal of isoform selectivity driven solely by the configuration of the chiral center [1].
| Evidence Dimension | Isoform selectivity ratio (hCA IV vs hCA I Ki fold-difference) |
|---|---|
| Target Compound Data | 165-fold (hCA IV over hCA I) for (R)-9a |
| Comparator Or Baseline | 3-fold (hCA II over hCA I) for (S)-9a; essentially no hCA IV selectivity |
| Quantified Difference | 55× higher hCA IV selectivity for the (R)-enantiomer; selectivity direction reverses |
| Conditions | Stopped-flow CO₂ hydrase assay; recombinant human CA isoforms I, II, IV, IX; Ki values from Table 1, Bioorg. Chem. 2019, 91, 103130 |
Why This Matters
Procurement of the correct (R)-enantiomer is essential for programs targeting hCA IV-selective inhibitors (e.g., for glaucoma or retinal edema); the (S)-enantiomer would deliver a qualitatively different pharmacological profile.
- [1] Chiaramonte, N., Bua, S., Angeli, A., Ferraroni, M., Picchioni, I., Bartolucci, G., Braconi, L., Dei, S., Teodori, E., Supuran, C.T., Romanelli, M.N. Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase I, II, IV and IX inhibitors. Bioorg. Chem. 2019, 91, 103130. View Source
